1-Bromo-2-(butan-2-ylsulfanylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(S-Butylthiomethyl)-1-bromobenzene is an organosulfur compound that features a bromobenzene ring substituted with a butylthiomethyl group
Vorbereitungsmethoden
The synthesis of 2-(S-Butylthiomethyl)-1-bromobenzene typically involves the reaction of 1-bromobenzene with butylthiomethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
2-(S-Butylthiomethyl)-1-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the butylthiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfur-containing group.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(S-Butylthiomethyl)-1-bromobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of novel materials with unique properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of 2-(S-Butylthiomethyl)-1-bromobenzene involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The butylthiomethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or cell membranes.
Vergleich Mit ähnlichen Verbindungen
2-(S-Butylthiomethyl)-1-bromobenzene can be compared with other similar compounds, such as:
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester: This compound also contains a butylthiomethyl group but differs in its boronic acid functionality, which imparts different reactivity and applications.
2-(Methylthiomethyl)-1-bromobenzene: This compound has a methylthiomethyl group instead of a butylthiomethyl group, affecting its physical and chemical properties.
The uniqueness of 2-(S-Butylthiomethyl)-1-bromobenzene lies in its specific substitution pattern and the presence of both bromine and sulfur atoms, which provide diverse reactivity and potential for various applications.
Eigenschaften
Molekularformel |
C11H15BrS |
---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
1-bromo-2-(butan-2-ylsulfanylmethyl)benzene |
InChI |
InChI=1S/C11H15BrS/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
VXXRJOATDINAEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SCC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.